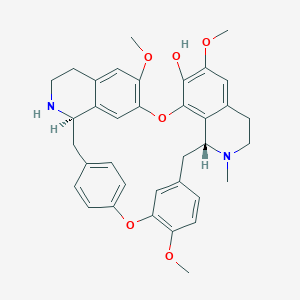
F-en-Raxgg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F-en-Raxgg is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of fluorinated compounds, which are known for their unique properties and ability to interact with biological systems.
Mécanisme D'action
The exact mechanism of action of F-en-Raxgg is not fully understood, but it is believed to interact with certain receptors in the brain and alter their activity. It has been shown to have an effect on the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. These effects can have implications for various biological processes, including cognition, behavior, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using F-en-Raxgg in lab experiments is its ability to interact with biological systems in a specific and controlled manner. This allows researchers to study the effects of the compound on various biological processes and systems. However, there are also limitations to its use, including the potential for toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on F-en-Raxgg, including further exploration of its mechanism of action, development of new drugs and therapies based on its properties, and investigation of its potential applications in fields such as neuroscience and pharmacology. Additionally, more research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties and ability to interact with biological systems make it a valuable tool for studying the mechanisms of various biological processes and developing new drugs and therapies. While there are still many questions to be answered and challenges to be overcome, the future looks bright for research on this fascinating compound.
Méthodes De Synthèse
The synthesis of F-en-Raxgg involves the use of several chemical reactions, starting with the reaction of an alkene with hydrogen fluoride. This reaction results in the formation of a fluoroalkene, which is then reacted with a nucleophile to form the desired product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process requires specialized equipment and expertise.
Applications De Recherche Scientifique
F-en-Raxgg has potential applications in various fields of scientific research, including pharmacology, neuroscience, and biochemistry. It can be used as a tool to study the interactions between biological systems and fluorinated compounds, as well as to develop new drugs and therapies. The compound has been shown to have an affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders.
Propriétés
Numéro CAS |
156857-31-7 |
|---|---|
Formule moléculaire |
C27H52N8O6S |
Poids moléculaire |
1359.5 g/mol |
Nom IUPAC |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one |
InChI |
InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23+,24+,25+,26-,27+,28+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44+,45-,46-,47-,48-,49+,50-,51+,52-,53-,54-,55+,56+,57+,58-,59+,60+,61+,62-/m1/s1 |
Clé InChI |
HCDDAJCHPRFUKB-YFFWWRDVSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Synonymes |
3-hydroxy-22-methoxy-26-O-glucopyranosyloxy-furost-25(27)-en-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside) 3beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furost-25(27)-en-2-one-3-O-(O-alpha-L-rhamnopyranosyl(1-2)-O-(O-alpha-L-arabinopyranosyl(1-2)-O-(beta-D-xylopyranosyl(1-3))-beta-D-glucopyranosyl(1-4))-beta-D-galactopyranoside) F-en-RAXGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)




![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)





